2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
Overview
Description
“2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” is a chemical compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle . The compound is related to a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been studied for their potential as immunomodulators targeting Janus Kinase 3 (JAK3) .
Synthesis Analysis
The synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives involved the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This led to a significant increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular weight of the compound is 152.58 . The electronic structure of a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, has been calculated using density functional theory (DFT) at the BLYP level . A large HOMO–LUMO energy gap (3.59 eV) implies high kinetic stability .Chemical Reactions Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .Physical and Chemical Properties Analysis
The compound is a solid . The density is 1.4±0.1 g/cm3 . The melting point of a similar compound was found to be 212–214 ℃ .Scientific Research Applications
Synthesis and Chemical Properties
2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid and its derivatives have been extensively studied for their synthetic routes and chemical properties. For instance, its analogs have been synthesized through various chemical reactions, demonstrating the compound's versatile reactivity and potential for generating a wide range of heterocyclic compounds. These compounds are of interest due to their potential applications in medicinal chemistry and material science. For example, the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids shows the compound's ability to form complex heterocyclic systems, which are valuable in drug discovery and development (Bencková & Krutošíková, 1997).
Molecular and Computational Studies
Computational and ab initio studies on this compound derivatives have provided insights into their molecular properties, such as potential energy surfaces and conformer stability. These studies are crucial for understanding the compound's behavior in biological systems and for designing molecules with improved pharmacological profiles. For example, an investigation using RIIF/6-31G* calculations explored the molecular properties and reaction paths of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, highlighting its potential in developing plant growth hormones (Ramek & Tomić, 2001).
Application in Auxin Physiology
One of the significant areas of application for this compound derivatives is in auxin physiology. These compounds, due to their structural similarity to natural plant growth hormones like indole-3-acetic acid, serve as molecular probes in studying plant growth and development processes. This application is evident in the structural characterization of 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid, which reveals its potential use in auxin physiology research, furthering our understanding of plant biology and agriculture (Antolić, Kojić-Prodić, & Magnus, 2000).
Photophysical Studies
Additionally, derivatives of this compound have been synthesized and studied for their photophysical properties. These studies are fundamental for developing new materials with specific optical properties, which can be applied in various technological domains such as sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells. Research on Pyrazolopyridine Annulated Heterocycles, for example, has investigated the effect of substituents on fluorescence properties, contributing to the field of functional materials science (Patil, Shelar, & Toche, 2011).
Mechanism of Action
Target of Action
Similar compounds, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Mode of Action
Based on the structure and properties of similar compounds, it is likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity .
Biochemical Pathways
Similar compounds are known to affect pathways related to cell proliferation and survival, potentially leading to downstream effects such as reduced tumor growth .
Result of Action
Similar compounds are known to inhibit cell proliferation and induce apoptosis in certain types of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase (COX), where this compound acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to bind to the active site of certain kinases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic genes such as BAX and P53 . Furthermore, this compound affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, forming stable complexes that inhibit their activity. For instance, its interaction with COX involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins . These changes can influence the overall efficacy and safety profile of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in toxicity, highlighting the importance of careful dose optimization in preclinical studies .
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVHSHRINPQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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